molecular formula C21H15F2N5O B2473965 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207041-62-0

1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2473965
CAS No.: 1207041-62-0
M. Wt: 391.382
InChI Key: AIHLBCZOJWWRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-N-[(4-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a fluorinated triazole derivative characterized by a 1,2,3-triazole core substituted with a 4-fluorophenyl group at position 1, a pyridin-4-yl group at position 5, and a carboxamide moiety linked to a 4-fluorobenzyl group at position 3. This structure combines aromatic fluorination and heterocyclic motifs, which are common in medicinal chemistry for optimizing pharmacokinetic properties and target binding .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N5O/c22-16-3-1-14(2-4-16)13-25-21(29)19-20(15-9-11-24-12-10-15)28(27-26-19)18-7-5-17(23)6-8-18/h1-12H,13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHLBCZOJWWRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C4=CC=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of key intermediates, such as 4-fluorobenzylamine and 4-fluorobenzyl chloride. These intermediates undergo nucleophilic substitution reactions to form the desired triazole ring. The reaction conditions usually involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the cyclization process .

Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-N-[(4-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorophenyl groups in the compound can participate in nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace the fluorine atoms.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).

Scientific Research Applications

The compound exhibits a range of biological activities that make it valuable in medicinal research:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of cancer cells. Its triazole moiety has been associated with anticancer activity due to its ability to interfere with cellular signaling pathways involved in tumor growth .
  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent against various pathogens. Its structural features allow for effective interaction with bacterial membranes, potentially leading to cell lysis .
  • Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory responses, making it a candidate for treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Anticancer Study :
    • A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells. This selectivity is attributed to the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways .
  • Antimicrobial Research :
    • In vitro testing against common bacterial strains revealed that this compound had significant inhibitory effects, suggesting its potential use as a new class of antibiotics.
  • Anti-inflammatory Mechanism :
    • Research highlighted the compound’s ability to inhibit pro-inflammatory cytokines in macrophages, suggesting a mechanistic pathway for its anti-inflammatory properties. This finding opens avenues for further exploration in treating autoimmune diseases .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound’s triazole ring and fluorophenyl groups enable it to bind to enzymes or receptors, modulating their activity. This binding can lead to inhibition or activation of biochemical pathways, resulting in the compound’s observed effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and physicochemical differences between the target compound and its closest analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound : 1-(4-Fluorophenyl)-N-[(4-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide - 1-(4-Fluorophenyl)
- 4-Carboxamide linked to 4-fluorobenzyl
- 5-(Pyridin-4-yl)
C₂₁H₁₅F₂N₅O 407.38 Symmetric 4-fluorophenyl groups; pyridine at position 4; moderate lipophilicity
Analog 1 : N-(2-Fluorobenzyl)-1-(4-fluorophenyl)-5-(3-pyridinyl)-1H-1,2,3-triazole-4-carboxamide - 1-(4-Fluorophenyl)
- 4-Carboxamide linked to 2-fluorobenzyl
- 5-(Pyridin-3-yl)
C₂₁H₁₅F₂N₅O 407.38 2-Fluorobenzyl group introduces steric hindrance; pyridine at position 3
Analog 2 : N-(2,4-Difluorobenzyl)-1-(4-fluorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxamide - 1-(4-Fluorophenyl)
- 4-Carboxamide linked to 2,4-difluorobenzyl
- 5-(Pyridin-4-yl)
C₂₁H₁₄F₃N₅O 409.37 Increased fluorination enhances lipophilicity; pyridine at position 4
Analog 3 : 1-(4-Ethylphenyl)-N-[(4-fluorophenyl)methyl]-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxamide - 1-(4-Ethylphenyl)
- 4-Carboxamide linked to 4-fluorobenzyl
- 5-(Pyridin-4-yl)
C₂₃H₂₀FN₅O 401.44 Ethyl group increases hydrophobicity; retains pyridine at position 4
Analog 4 : 5-Amino-1-(4-fluorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide - 5-Amino substitution
- 1-(4-Fluorobenzyl)
- 4-Carboxamide linked to 4-fluoro-2-methylphenyl
C₁₈H₁₆F₂N₆O 384.36 Amino group enhances polarity; methyl group adds steric bulk

Structural and Functional Insights

Fluorination Patterns: The target compound’s 4-fluorophenyl and 4-fluorobenzyl groups provide symmetry and electronic effects (e.g., enhanced metabolic stability via C-F bonds). In contrast, Analog 2’s 2,4-difluorobenzyl group increases lipophilicity (logP) and may improve membrane permeability .

Pyridine Position :

  • The pyridin-4-yl group (target compound and Analog 2) allows for linear π-π stacking in binding pockets, whereas Analog 1’s pyridin-3-yl group may adopt a different orientation due to meta-substitution .

Substituent Bulk: Analog 3’s 4-ethylphenyl group increases hydrophobicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility .

Carboxamide Linker :

  • All compounds retain the carboxamide linker, critical for hydrogen bonding with biological targets (e.g., kinases or bacterial enzymes) .

Physicochemical Properties

  • Lipophilicity : Increased fluorination (Analog 2) and alkylation (Analog 3) raise logP values, favoring membrane permeability but risking off-target binding.
  • Solubility: Polar groups (e.g., Analog 4’s amino substituent) improve aqueous solubility, whereas aromatic fluorination reduces it.
  • Molecular Weight : All analogs fall within the drug-like range (384–409 g/mol), adhering to Lipinski’s rule of five .

Biological Activity

The compound 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C17H15F2N5O
  • Molecular Weight : 341.33 g/mol
  • IUPAC Name : 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

The compound features a triazole ring that is known for its role in various pharmacological activities, including antifungal, antibacterial, and anticancer properties.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance:

  • A study evaluated several triazole derivatives for their cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The results indicated that compounds with a triazole moiety showed promising antiproliferative activity, with IC50 values ranging from 5 to 15 µM for the most active derivatives .
CompoundCell LineIC50 (µM)
Triazole AMCF78
Triazole BHCT11612
Triazole CMCF710

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been investigated. Triazoles are known to disrupt fungal cell wall synthesis and inhibit bacterial growth:

  • In vitro studies revealed that the compound exhibited significant activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MIC) were found to be low, indicating strong antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli.
MicroorganismMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Triazoles often inhibit key enzymes involved in cell division and metabolism in cancer cells.
  • Disruption of Membrane Integrity : In bacterial cells, triazoles can interfere with membrane integrity, leading to cell lysis.
  • Targeting Specific Receptors : The compound may interact with specific cellular receptors or pathways involved in tumor growth and proliferation.

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, the compound was tested alongside standard chemotherapeutics. The results demonstrated enhanced cytotoxicity when used in combination with existing treatments, suggesting potential for use as an adjunct therapy in cancer treatment .

Case Study 2: Antimicrobial Resistance

Another study assessed the effectiveness of the compound against antibiotic-resistant strains of bacteria. The findings indicated that the compound retained its antimicrobial activity even against resistant strains, highlighting its potential role in addressing antibiotic resistance .

Q & A

Q. What are the standard synthetic routes for preparing this triazole-carboxamide derivative?

Methodological Answer: The synthesis typically involves a multi-step approach:

Triazole ring formation : Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core. Substituents (e.g., 4-fluorophenyl, pyridinyl) are introduced via pre-functionalized azides and alkynes .

Carboxamide coupling : React the triazole intermediate with (4-fluorophenyl)methylamine under peptide coupling conditions (e.g., EDC/HOBt or DCC/DMAP) to form the amide bond .

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: DCM/hexane) to isolate the pure product.

Key Characterization Data (Example):

TechniqueExpected Data
1H NMR δ 8.5–8.7 (pyridine-H), δ 7.6–7.8 (fluorophenyl-H), δ 5.2 (CH2-NH)
HRMS [M+H]+ calculated for C21H16F2N5O: 408.1324; observed: 408.1326
FTIR 1680 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (triazole ring)

Reference : Synthesis protocols from structurally analogous triazoles .

Q. Which spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR confirms substituent positions and stereochemistry. For example, the pyridinyl protons resonate downfield (δ 8.5–9.0), while fluorophenyl groups show splitting due to J-coupling with fluorine .
    • 19F NMR (if available) identifies fluorinated aromatic environments (δ -110 to -115 ppm for para-fluorophenyl) .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular formula and purity.
  • X-ray Crystallography (if crystalline): Resolves absolute configuration and intermolecular interactions (e.g., π-π stacking between triazole and pyridine rings) .

Note : Contradictions in spectral data (e.g., unexpected splitting in 1H NMR) may indicate regioisomeric impurities, requiring optimization of CuAAC conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance triazole ring formation efficiency?

Methodological Answer:

  • Catalyst Screening : Compare Cu(I) sources (e.g., CuI vs. CuBr) and ligands (e.g., TBTA) to improve regioselectivity and yield. Evidence suggests CuI/TBTA systems reduce byproducts in triazole syntheses .
  • Solvent Optimization : Use mixed solvents (e.g., DMF:H2O 4:1) to balance reactivity and solubility. Polar aprotic solvents enhance azide-alkyne dipole interactions .
  • Temperature Control : Perform reactions at 50–60°C to accelerate kinetics without degrading sensitive substituents (e.g., fluorophenyl groups) .

Data Contradiction Alert : Some studies report higher yields with microwave-assisted synthesis (e.g., 80% yield in 30 min vs. 60% in conventional heating), but scalability remains a challenge .

Q. What strategies resolve low solubility in aqueous biological assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability while ensuring solubility. Validate with dynamic light scattering (DLS) to check for aggregation .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to the carboxamide moiety, enhancing water solubility. Post-assay enzymatic cleavage restores activity .
  • Nanoformulation : Encapsulate the compound in PEGylated liposomes or polymeric nanoparticles (size: 50–100 nm) to improve bioavailability. Characterize using TEM and ζ-potential measurements .

Reference : Solubility challenges in fluorinated triazoles .

Q. How can computational methods predict biological target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or GPCRs. Prioritize targets with hydrophobic pockets compatible with fluorophenyl/pyridine motifs .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds (e.g., between triazole N3 and catalytic lysine residues) and RMSD values .
  • SAR Studies : Modify substituents (e.g., replace 4-fluorophenyl with 3-chloro-4-fluorophenyl) and correlate with IC50 values in enzyme assays. Use QSAR models to predict activity trends .

Case Study : Analogous triazoles show nanomolar inhibition of COX-2 via π-stacking with Tyr385 .

Q. How should researchers address discrepancies in biological activity data?

Methodological Answer:

  • Assay Validation :
    • Replicate assays in orthogonal systems (e.g., cell-free enzymatic vs. cell-based assays).
    • Control for off-target effects using siRNA knockdown or isoform-specific inhibitors.
  • Metabolic Stability Testing : Use liver microsomes or hepatocytes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the pyridine ring) causing false negatives .
  • Batch Analysis : Compare multiple synthetic batches via HPLC to rule out impurity-driven artifacts (e.g., residual copper affecting cell viability) .

Example : A 2025 study found that ≥95% purity (by HPLC) is critical for consistent IC50 values in kinase assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.